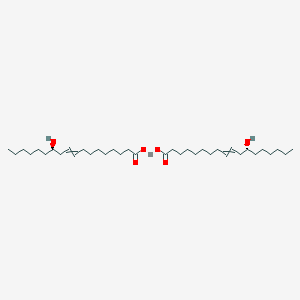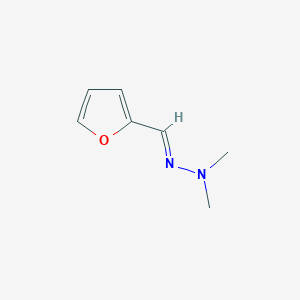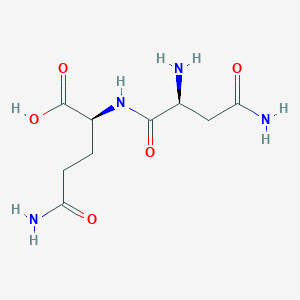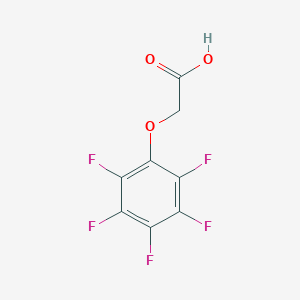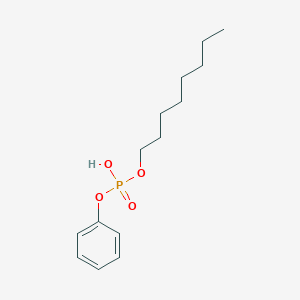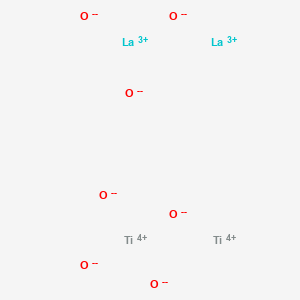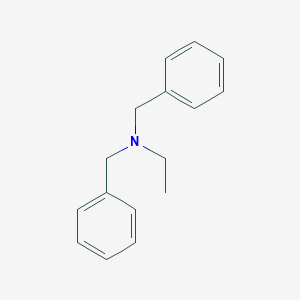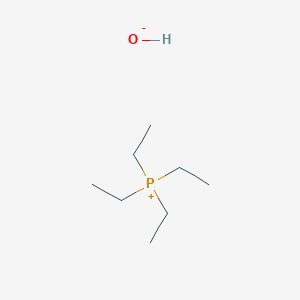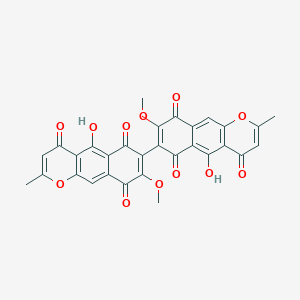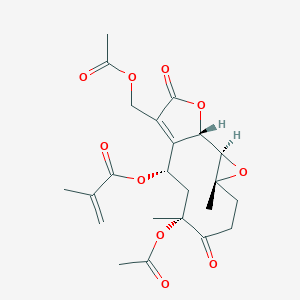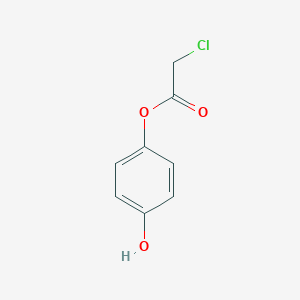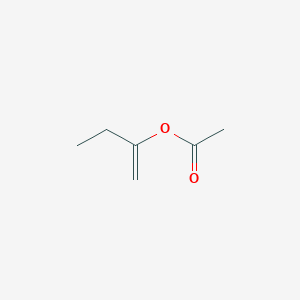
1-Ethylvinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylvinyl acetate (EVA) is a copolymer of ethylene and vinyl acetate. It is a thermoplastic material that is commonly used as an adhesive, sealant, and coating in various industries. EVA has excellent flexibility, adhesion, and weather resistance properties, making it a popular choice for many applications.
Wirkmechanismus
The mechanism of action of 1-Ethylvinyl acetate depends on its specific application. In drug delivery systems, 1-Ethylvinyl acetate acts as a controlled release matrix, slowly releasing the drug over time. In tissue engineering and wound healing applications, 1-Ethylvinyl acetate provides a scaffold for cell growth and tissue regeneration.
In the electronics industry, 1-Ethylvinyl acetate acts as an encapsulant, protecting the solar cells or electronic components from environmental factors such as moisture and UV radiation.
Biochemische Und Physiologische Effekte
1-Ethylvinyl acetate has been shown to have low toxicity and biocompatibility in various studies. In drug delivery systems, 1-Ethylvinyl acetate has been shown to be an effective carrier for various drugs. In tissue engineering and wound healing applications, 1-Ethylvinyl acetate has been shown to support cell growth and tissue regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Ethylvinyl acetate in lab experiments include its flexibility, adhesion, and weather resistance properties. 1-Ethylvinyl acetate is also relatively easy to process and can be copolymerized to vary its properties.
The limitations of using 1-Ethylvinyl acetate in lab experiments include its sensitivity to temperature and UV radiation. 1-Ethylvinyl acetate can also be difficult to process at high ethylene to vinyl acetate ratios.
Zukünftige Richtungen
For 1-Ethylvinyl acetate research include investigating its use in drug delivery systems for various diseases and conditions. 1-Ethylvinyl acetate could also be studied for its use in tissue engineering and regenerative medicine applications.
In the electronics industry, 1-Ethylvinyl acetate could be studied for its use in new types of electronic components and devices. 1-Ethylvinyl acetate could also be investigated for its use in energy storage applications.
Conclusion:
In conclusion, 1-Ethylvinyl acetate is a versatile copolymer that has many potential applications in various fields. Its flexibility, adhesion, and weather resistance properties make it a popular choice for many applications. Ongoing research will continue to uncover new uses for 1-Ethylvinyl acetate and improve its properties and performance.
Synthesemethoden
The synthesis of 1-Ethylvinyl acetate involves the copolymerization of ethylene and vinyl acetate monomers. This process is typically carried out in the presence of a catalyst, such as a Ziegler-Natta catalyst or a metallocene catalyst. The copolymerization process can be controlled to vary the ratio of ethylene to vinyl acetate, which affects the properties of the resulting 1-Ethylvinyl acetate.
Wissenschaftliche Forschungsanwendungen
1-Ethylvinyl acetate has been extensively studied for its potential applications in various fields. In the medical field, 1-Ethylvinyl acetate has been investigated for its use as a drug delivery system due to its biocompatibility and controlled release properties. 1-Ethylvinyl acetate has also been studied for its use in tissue engineering and wound healing applications.
In the electronics industry, 1-Ethylvinyl acetate has been used as a encapsulant for solar cells due to its excellent weather resistance and adhesion properties. 1-Ethylvinyl acetate has also been studied for its use as a dielectric material in capacitors and other electronic components.
Eigenschaften
CAS-Nummer |
10500-08-0 |
|---|---|
Produktname |
1-Ethylvinyl acetate |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
but-1-en-2-yl acetate |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h2,4H2,1,3H3 |
InChI-Schlüssel |
BVCLXNHIJBDDTH-UHFFFAOYSA-N |
SMILES |
CCC(=C)OC(=O)C |
Kanonische SMILES |
CCC(=C)OC(=O)C |
Andere CAS-Nummern |
10500-08-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



